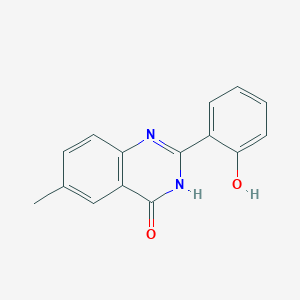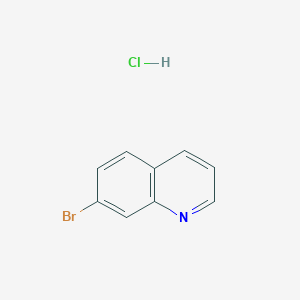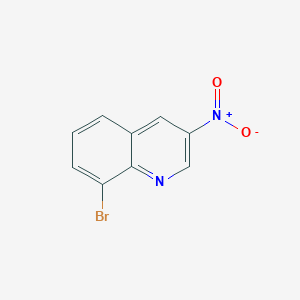
2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is a quinazolinone derivative known for its diverse applications in scientific research. Quinazolinones are a class of compounds that have been extensively studied due to their biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or alkylated quinazolinones.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Employed in bioimaging and as a marker for cellular studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of luminescent materials and sensors
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) mechanism, which allows it to act as a fluorescent probe. Additionally, its biological activities may involve the inhibition of specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers in plastics and coatings.
2-(2-Hydroxyphenyl)benzoxazole: Exhibits dual fluorescence and is used in various fluorescence-based applications.
Uniqueness
2-(2-Hydroxyphenyl)-6-methylquinazolin-4(1H)-one is unique due to its combination of luminescent properties and potential therapeutic applications. Unlike other similar compounds, it offers a versatile platform for both chemical and biological studies, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
88220-45-5 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-9-6-7-12-11(8-9)15(19)17-14(16-12)10-4-2-3-5-13(10)18/h2-8,18H,1H3,(H,16,17,19) |
InChI-Schlüssel |
DNVOEANLAVLCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)


![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)




![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)





